molecular formula C20H30O2 B133278 17-Epimethyltestosterone CAS No. 2607-14-9

17-Epimethyltestosterone

Cat. No.: B133278
CAS No.: 2607-14-9
M. Wt: 302.5 g/mol
InChI Key: GCKMFJBGXUYNAG-MPRNQXESSA-N
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Description

17-Epimethyltestosterone is a synthetic anabolic-androgenic steroid derived from testosterone. It is characterized by the presence of a methyl group at the 17th carbon position, which distinguishes it from its parent compound. This modification enhances its anabolic properties while reducing its androgenic effects, making it a valuable compound in various scientific and medical applications.

Mechanism of Action

Target of Action

17-Epimethyltestosterone, a derivative of the anabolic androgenic steroid 17α-methyltestosterone, primarily targets androgen receptors . These receptors play a crucial role in the development of male sexual characteristics and the maintenance of muscle mass and strength.

Mode of Action

This compound binds to androgen receptors, triggering a series of intracellular events . This interaction leads to changes in gene expression, resulting in the promotion of muscle growth and the development of male secondary sexual characteristics .

Biochemical Pathways

The metabolism of this compound involves several biochemical pathways. The main metabolic pathways include 17-oxidation, A-ring reduction, and 3-reduction . These pathways generate various metabolites, some of which have been detected in human urine .

Pharmacokinetics

The pharmacokinetics of this compound, like other anabolic steroids, involves absorption, distribution, metabolism, and excretion (ADME) Anabolic steroids are typically well-absorbed and widely distributed in the body. They undergo extensive metabolism in the liver, and the metabolites are excreted in urine .

Result of Action

The binding of this compound to androgen receptors leads to muscle growth and the development of male secondary sexual characteristics . Misuse can lead to adverse effects, including hormonal imbalances and health risks .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the individual’s metabolic rate, the presence of other substances in the body, and external factors such as temperature and pH . .

Biochemical Analysis

Biochemical Properties

17-Epimethyltestosterone interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The metabolites of this compound have a fully reduced steroid A-ring with either an 17,17-dimethyl-18-nor-13 structure or they have been further oxidized at position 16 of the steroid backbone .

Cellular Effects

It is known that it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings, including information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, are currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors . This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Epimethyltestosterone typically involves the chemical modification of natural steroids such as diosgenin. The process begins with the conversion of diosgenin to 3β-hydroxyandrost-5-en-17-one. This intermediate is then treated with methylmagnesium iodide to introduce the methyl group at the 17th position, resulting in the formation of 17-methyltestosterone. Further chemical reactions, including oxidation and reduction, are employed to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced chemical reactors and purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 17-Epimethyltestosterone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, such as 17-keto compounds.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The methyl group at the 17th position can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Scientific Research Applications

17-Epimethyltestosterone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    17-Methyltestosterone: Similar in structure but with different pharmacokinetic properties.

    Metandienone: Another anabolic steroid with a 17α-methyl group, known for its potent anabolic effects.

    Boldenone: A synthetic steroid with structural similarities but distinct anabolic and androgenic profiles.

Uniqueness: 17-Epimethyltestosterone is unique due to its specific methylation at the 17th position, which enhances its anabolic properties while reducing androgenic effects. This makes it a preferred compound for research and therapeutic applications where a balance between anabolic and androgenic activity is desired .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,15-17,22H,4-11H2,1-3H3/t15-,16+,17+,18+,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKMFJBGXUYNAG-MPRNQXESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427652
Record name AC1OEQ1K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2607-14-9
Record name 17α-Hydroxy-17-methylandrost-4-en-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2607-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 17-Epimethyltestosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC1OEQ1K
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17-EPIMETHYLTESTOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL4L26MSF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 17-Epimethyltestosterone in the context of methandienone use?

A: this compound serves as a crucial biomarker for detecting methandienone misuse. [] The research paper "The use of this compound radioimmunoassay in following excretion of methandienone metabolites in urine" [] focuses on developing and validating a radioimmunoassay (RIA) method to detect this compound in urine. This method allows researchers and clinicians to monitor the excretion of methandienone metabolites, providing evidence of its use.

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